molecular formula C27H35BrO5 B14923655 2-[(5-Bromo-3-tert-butyl-2-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione

2-[(5-Bromo-3-tert-butyl-2-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione

Cat. No.: B14923655
M. Wt: 519.5 g/mol
InChI Key: NUHITCRRDQLGEP-UHFFFAOYSA-N
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Description

2-[5-BROMO-3-(TERT-BUTYL)-2-HYDROXYPHENYLMETHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as bromine, tert-butyl, hydroxyl, and cyclohexanedione

Preparation Methods

The synthesis of 2-[5-BROMO-3-(TERT-BUTYL)-2-HYDROXYPHENYLMETHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core cyclohexanedione structure, followed by the introduction of the bromine and tert-butyl groups. The hydroxyl groups are then added through controlled oxidation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, altering the compound’s reactivity.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[5-BROMO-3-(TERT-BUTYL)-2-HYDROXYPHENYLMETHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and hydroxyl groups play a crucial role in these interactions, facilitating binding to active sites and altering the activity of the target molecules. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[5-BROMO-3-(TERT-BUTYL)-2-HYDROXYPHENYLMETHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 2-[5-BROMO-3-(TERT-BUTYL)-2-HYDROXYPHENYLMETHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE
  • 2-[5-BROMO-3-(TERT-BUTYL)-2-HYDROXYPHENYLMETHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE

These compounds share similar core structures but differ in the specific functional groups attached, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C27H35BrO5

Molecular Weight

519.5 g/mol

IUPAC Name

2-[(5-bromo-3-tert-butyl-2-hydroxyphenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C27H35BrO5/c1-25(2,3)16-9-14(28)8-15(24(16)33)21(22-17(29)10-26(4,5)11-18(22)30)23-19(31)12-27(6,7)13-20(23)32/h8-9,21-22,31,33H,10-13H2,1-7H3

InChI Key

NUHITCRRDQLGEP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2=C(C(=CC(=C2)Br)C(C)(C)C)O)C3=C(CC(CC3=O)(C)C)O)C

Origin of Product

United States

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